(5Z)-3-ethyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C24H23N3OS3 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3OS3/c1-3-14-30-20-12-10-17(11-13-20)22-18(15-21-23(28)26(4-2)24(29)31-21)16-27(25-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3/b21-15- |
InChI Key |
ZVDQZUMZOLJCGL-QNGOZBTKSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole scaffold is constructed via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For the target compound:
-
Hydrazine precursor : Phenylhydrazine reacts with 4-(propylsulfanyl)acetophenone under acidic conditions (acetic acid) to form the pyrazole ring.
-
Vilsmeier-Haack formylation : The 4-position of the pyrazole is formylated using DMF/POCl₃ to yield the carbaldehyde intermediate.
Reaction Conditions :
Introduction of Propylsulfanyl Group
The propylsulfanyl moiety is introduced via nucleophilic aromatic substitution:
-
Halogenation : 4-Bromophenyl pyrazole is treated with propane thiol in the presence of K₂CO₃.
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Solvent : DMF, 60°C, 6 hours
Synthesis of 3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One
One-Pot Multicomponent Reaction
The thiazolidinone core is synthesized via a solvent-free, three-component reaction:
-
Primary amine : Ethylamine reacts with carbon disulfide (CS₂) and chloroacetyl chloride.
-
Conditions :
-
Temperature: 100°C
-
Time: 35 minutes
-
Catalyst: None (solvent-free)
-
-
Mechanism :
Knoevenagel Condensation for Benzylidene Formation
Reaction Optimization
The aldehyde group of the pyrazole reacts with the active methylene of the thiazolidinone (C5) to form the (5Z)-configured benzylidene derivative:
-
Base : Piperidine (catalytic)
-
Solvent : Ethanol (conventional) or solvent-free (ultrasonic)
-
Conditions :
-
Stereochemistry : The (5Z)-configuration is confirmed via ¹H-NOESY, showing proximity between the thiazolidinone C3-H and benzylidene proton.
Spectroscopic Validation and Characterization
Key Spectral Data
| Spectrum | Signals |
|---|---|
| ¹H NMR | δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 3.90 (q, 2H, SCH₂), δ 7.45–8.10 (m, Ar-H) |
| ¹³C NMR | δ 196.5 (C=S), δ 172.3 (C=O), δ 140.2 (C=N) |
| IR | 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S) |
| MS | m/z 482 [M+H]⁺ |
Configuration Analysis
-
NOESY : Correlation between C3-H (δ 4.15) and benzylidene proton (δ 7.80) confirms the Z-configuration.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield | Z-Selectivity |
|---|---|---|---|---|
| Conventional Knoevenagel | Ethanol, reflux | 12 h | 68% | 85% |
| Ultrasonic Knoevenagel | Solvent-free, 50°C | 1.5 h | 88% | 92% |
| Microwave-Assisted | DMF, 120°C | 30 min | 78% | 89% |
Challenges and Solutions
-
Regioselectivity in Pyrazole Formation :
-
Thiol Oxidation :
-
Stereochemical Control :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazolidinone and pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazolidinones have been documented to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Preliminary studies indicate that (5Z)-3-ethyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may exhibit similar effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy against Staphylococcus aureus | The compound showed significant inhibition at low concentrations, suggesting strong antibacterial properties. |
| Study 2 | Evaluation of anticancer activity in breast cancer cell lines | Induced apoptosis in MCF7 cells with IC50 values indicating potential for therapeutic use. |
| Study 3 | Assessment of anti-inflammatory effects in vitro | Reduced pro-inflammatory cytokine production in stimulated macrophages, indicating anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazolidin-4-one Derivatives
Below is a comparison with key analogs:
Pyrazole-Containing Analogues
The pyrazole moiety in the target compound is critical for bioactivity. Comparisons include:
Key Findings from Comparative Studies
- Lipophilicity : The propylsulfanyl group in the target compound increases logP (~4.2) compared to analogs with methoxy (logP ~2.8) or nitro groups (logP ~3.1), suggesting improved membrane permeability.
- Stereoelectronic Effects : The Z-configuration at C5 ensures planarity, enhancing π-π stacking with aromatic residues in enzyme binding sites, as observed in kinase inhibition assays.
- Metabolic Stability : The ethyl group at N3 reduces oxidative dealkylation compared to methyl-substituted analogs, as inferred from microsomal stability studies.
Biological Activity
The compound (5Z)-3-ethyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H25N3O3S3, with a molecular weight of 523.7 g/mol. The compound features a complex structure that includes a thiazolidine ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S3 |
| Molecular Weight | 523.7 g/mol |
| IUPAC Name | 4-[(5Z)-4-oxo-5-{[1-phenyl-3-(4-propylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including those related to the compound , exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs such as dexamethasone .
Antimicrobial Activity
The thiazolidine derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds similar to the one discussed were evaluated against E. coli and S. aureus, with some exhibiting notable antibacterial activity . In another study, a series of pyrazole derivatives were tested for their efficacy against multiple pathogens, revealing significant inhibition rates against Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Potential
The anticancer activity of thiazolidine derivatives has been explored in various studies. Pyrazole-containing compounds have been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, some derivatives showed cytotoxic effects against breast cancer cells by promoting cell cycle arrest and apoptosis .
Case Studies
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. Compounds demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory agent .
- Antimicrobial Screening : In vitro studies evaluated the antimicrobial activity of several thiazolidine derivatives against standard bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
- Cytotoxicity Assays : The cytotoxic effects of the compound were assessed on various cancer cell lines, revealing that specific structural modifications enhanced its potency against tumor cells while minimizing toxicity to normal cells .
Q & A
Q. What are the key steps in synthesizing this compound, and what analytical methods validate its structure?
The synthesis typically involves:
- Pyrazole ring formation : Condensation of hydrazine derivatives with substituted phenyl aldehydes.
- Thiazolidinone core assembly : Cyclization using thiourea or thioamide derivatives under reflux conditions in solvents like ethanol or DMSO .
- Purification : Recrystallization or column chromatography to isolate the product . Structural validation employs NMR (for stereochemistry and substituent positions) and HPLC (for purity >95%) .
Q. What are the primary biological activities reported for this compound?
While direct data on this compound is limited, structurally analogous thiazolidinone-pyrazole hybrids exhibit:
- Antimicrobial activity : Inhibition of bacterial cell wall synthesis (e.g., against S. aureus and E. coli).
- Anti-inflammatory effects : Suppression of COX-2 and TNF-α pathways .
- Anticancer potential : Induction of apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol reduces side reactions .
- Catalyst use : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yields by 15–20% .
- Real-time monitoring : TLC or in-situ IR spectroscopy identifies byproducts early .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion to rule out false positives .
- Structural analogs : Compare activity with derivatives lacking the propylsulfanyl group to isolate pharmacophore contributions .
- Dose-response analysis : Ensure IC50 values are consistent across multiple cell lines (e.g., HepG2 vs. MCF-7) to validate specificity .
Q. How does the compound’s stability under varying pH conditions impact its reactivity?
- Acidic conditions (pH <3) : Hydrolysis of the thiazolidinone ring occurs, reducing bioactivity .
- Neutral to basic (pH 7–9) : Stability improves, but sulfanyl groups may oxidize to sulfoxides .
- Mitigation strategies : Use inert atmospheres (N2/Ar) during synthesis and buffer formulations (e.g., phosphate) for in vitro assays .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Screen against enzymes like dihydrofolate reductase (DHFR) for antimicrobial activity .
- MD simulations : Assess stability of the ligand-receptor complex (e.g., with COX-2 over 100 ns) .
- QSAR modeling : Correlate substituent electronegativity (e.g., propylsulfanyl) with anticancer potency .
Methodological Challenges and Solutions
Q. How to design experiments to elucidate structure-activity relationships (SAR)?
- Systematic substitution : Synthesize analogs with modified alkyl chains (e.g., replacing ethyl with butyl) and compare IC50 values .
- Functional group deletion : Remove the pyrazole ring to test its role in cytotoxicity .
- Stereochemical analysis : Compare Z/E isomers via X-ray crystallography to determine bioactive conformers .
Q. What techniques characterize degradation products during long-term storage?
- LC-MS : Identify sulfoxide byproducts from sulfur oxidation .
- DSC/TGA : Monitor thermal degradation profiles (e.g., decomposition above 200°C) .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and track purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
